3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester 3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13434770
InChI: InChI=1S/C14H21ClN4O2/c1-9-7-11(15)18-12(16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)
SMILES: CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)Cl
Molecular Formula: C14H21ClN4O2
Molecular Weight: 312.79 g/mol

3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13434770

Molecular Formula: C14H21ClN4O2

Molecular Weight: 312.79 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-6-methyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester -

Specification

Molecular Formula C14H21ClN4O2
Molecular Weight 312.79 g/mol
IUPAC Name tert-butyl 3-[(4-chloro-6-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H21ClN4O2/c1-9-7-11(15)18-12(16-9)17-10-5-6-19(8-10)13(20)21-14(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,16,17,18)
Standard InChI Key DGYZPSITRKMKSE-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)Cl
Canonical SMILES CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)Cl

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The compound consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) connected via an amino group to a 4-chloro-6-methylpyrimidine moiety. The tert-butyl ester group at the 1-position of the pyrrolidine ring serves as a protective group, enhancing stability during synthetic processes. Key structural features include:

PropertyValueSource
IUPAC Nametert-butyl 3-[(4-chloro-6-methylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate
Molecular FormulaC₁₄H₂₁ClN₄O₂
Molecular Weight312.79 g/mol
CAS Number1261231-67-7
SMILESCC1=CC(=NC(=N1)Cl)NC2CCN(C2)C(=O)OC(C)(C)C

The chloro and methyl substituents on the pyrimidine ring influence electronic properties, while the tert-butyl ester group modulates solubility and reactivity .

Stereochemical Considerations

Although the compound is typically synthesized as a racemic mixture, enantiomerically pure forms (e.g., (R)- and (S)-configurations) have been reported for related analogs. Chirality at the pyrrolidine nitrogen can significantly affect biological activity, as seen in kinase inhibition studies .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, often starting with the coupling of a pyrimidine amine to a pyrrolidine scaffold. A typical route includes:

  • Pyrimidine-Pyrrolidine Coupling:

    • Buchwald-Hartwig amination between 4-chloro-6-methylpyrimidin-2-amine and a pyrrolidine derivative under palladium catalysis .

    • Reaction conditions: Toluene/water mixture, Pd(OAc)₂, XPhos ligand, 80–100°C .

  • Protection with tert-Butyl Ester:

    • Treatment with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) .

  • Purification:

    • Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water .

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits inhibitory activity against phosphatidylinositol 3-kinase (PI3K) isoforms, particularly PI3Kα and PI3Kγ, with IC₅₀ values ranging from 5–500 nM . Its mechanism involves competitive binding to the ATP-binding pocket, disrupting kinase signaling pathways critical for cell proliferation .

Antiviral Activity

Derivatives of this compound have shown efficacy against herpes simplex virus type 1 (HSV-1) and tobacco mosaic virus (TMV), likely through interference with viral replication machinery .

Applications in Drug Development

Intermediate for Targeted Therapies

The compound serves as a precursor for:

  • PI3K Inhibitors: Used in oncology trials for breast and prostate cancers .

  • CDK4/6 Inhibitors: Analogous to palbociclib, a FDA-approved drug for hormone receptor-positive breast cancer .

Prodrug Design

The tert-butyl ester group can be hydrolyzed in vivo to generate active carboxylic acid derivatives, enabling prodrug strategies for enhanced bioavailability .

SupplierLocationPurityStatus
Meryer Chemical TechnologyShanghai, China>95%Available
Amber MolTech LLCChina>98%Available
FluorochemUK>95%Discontinued

Related Compounds and Analogues

Compound NameKey DifferencesBiological Activity
(S)-3-(2-Chloro-6-methylpyrimidin-4-ylamino)-pyrrolidine-1-carboxylateStereochemistry at pyrrolidine C3Enhanced PI3Kα selectivity
3-(5-Chloro-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylateSubstitution at pyrimidine C5Antiviral activity against HSV-1
3-(6-Chloro-2-methyl-pyrimidin-4-yl)-pyrrolidine-1-carboxylateMethyl at pyrimidine C2Improved metabolic stability

Challenges and Future Directions

Despite its promise, the compound faces limitations:

  • Solubility Issues: Low aqueous solubility (LogP = 2.8) complicates formulation .

  • Stereochemical Complexity: Enantioselective synthesis requires costly chiral catalysts .

Ongoing research focuses on:

  • Nanoparticle Delivery Systems: To enhance bioavailability .

  • Structure-Activity Relationship (SAR) Studies: Optimizing substituents for kinase selectivity .

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